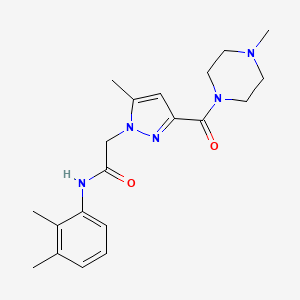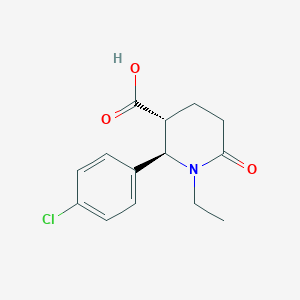![molecular formula C25H26F3N3O7 B2606331 2-(2-methoxyphenoxy)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate CAS No. 1351647-96-5](/img/structure/B2606331.png)
2-(2-methoxyphenoxy)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyphenoxy)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C25H26F3N3O7 and its molecular weight is 537.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrochemical and Thermodynamic Studies
In the realm of corrosion inhibition, benzimidazole derivatives have been investigated for their protective properties on metals. For example, benzimidazole derivatives were studied for their inhibitory action on the corrosion of N80 steel in hydrochloric acid solutions. These studies utilized techniques like weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS), demonstrating the potential of these compounds in corrosion protection. The results suggested that the efficiency of these inhibitors increases with concentration and provides insights into their interaction with metal surfaces through spectroscopic analyses (Yadav et al., 2016).
Catalytic Applications
The catalytic properties of benzimidazole derivatives have also been explored. For instance, molybdenum(VI) complexes with thiazole-hydrazone ligands encapsulated in zeolite Y have been developed as efficient, reusable catalysts for the oxidation of primary alcohols and hydrocarbons. This represents a significant advancement in the field of green chemistry, offering a sustainable approach to chemical transformations with high activity and selectivity, alongside the advantage of catalyst recovery and reuse (Ghorbanloo & Maleki Alamooti, 2017).
Material Science and Surface Modification
Benzimidazole derivatives have found applications in material science, particularly in modifying surface properties of materials. Research into the effect of functional groups on corrosion inhibition efficacy of imidazole derivatives on mild steel in acidic solutions has shown the potential for these compounds to significantly protect metal surfaces. These studies not only contribute to the understanding of the molecular mechanisms behind corrosion protection but also aid in the development of new materials with enhanced resistance to degradation (Prashanth et al., 2021).
Synthesis and Structural Analysis
The synthesis and structural analysis of benzimidazole derivatives continue to be a significant area of research, with applications extending to the development of new pharmaceuticals, advanced materials, and catalytic agents. For example, studies on the synthesis and thermal rearrangement of sym-triazines have provided valuable insights into the chemical behavior and potential applications of these compounds in various industrial and research settings (Dovlatyan et al., 2010).
特性
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O3.C2H2O4/c1-31-19-8-4-5-9-20(19)32-15-21(30)28-12-10-16(11-13-28)14-29-18-7-3-2-6-17(18)27-22(29)23(24,25)26;3-1(4)2(5)6/h2-9,16H,10-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQOGJNLBNCXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2606250.png)
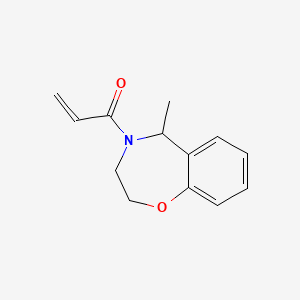
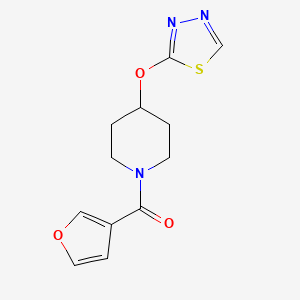

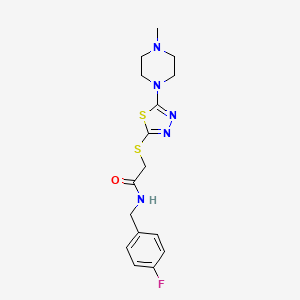
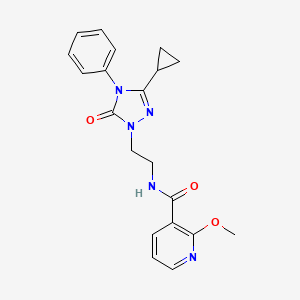


![tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B2606265.png)
![1-(4-Bromophenyl)-4-[(4-ethenylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2606266.png)
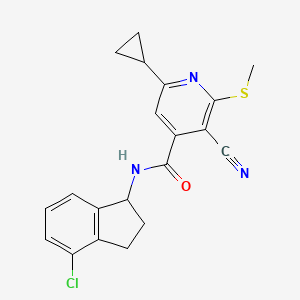
![3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid ethyl ester](/img/structure/B2606268.png)
